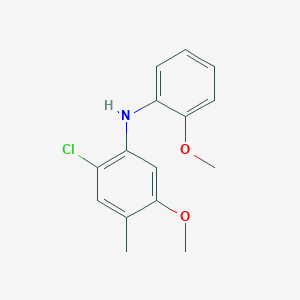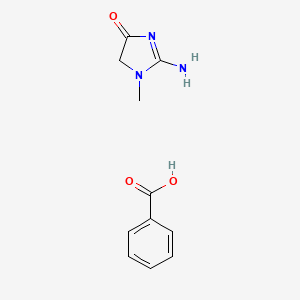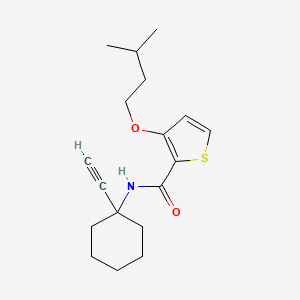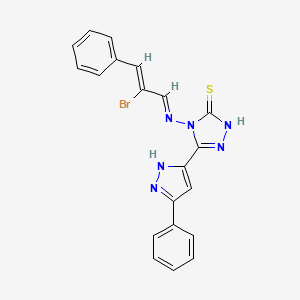![molecular formula C26H45NO5 B15172020 N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine CAS No. 918886-07-4](/img/structure/B15172020.png)
N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is a synthetic derivative of the amino acid tyrosine This compound features a long aliphatic chain bonded to a hydroxy group, offering unique characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine involves several steps, starting from the protection of tyrosine’s functional groups to prevent unwanted side reactions
Industrial Production Methods: In industrial settings, this compound can be produced through a scaled-up version of the synthetic route mentioned above. Typically, large reactors and specific reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
Types of Reactions it Undergoes
Oxidation: : The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: : The compound can be reduced to introduce different substituents at the reactive sites.
Substitution: : Various substituents can be introduced or exchanged at the hydroxy or aliphatic chain sites.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Substitution reactions might involve halogenated compounds and base catalysts.
Major Products Formed: The major products will depend on the specific reactions undertaken. For example, oxidation will produce ketones or aldehydes, while substitution reactions may introduce varied organic groups into the molecule.
Applications De Recherche Scientifique
Chemistry: N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is often used in organic synthesis as a starting material for more complex molecules. Its functional groups provide multiple points for chemical modification.
Biology: In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It can mimic certain biological molecules, helping to elucidate their functions.
Medicine: Potential applications in drug delivery systems due to its structural features which may allow it to cross biological membranes more effectively. Additionally, it can be investigated for its interactions with enzymes or receptors.
Industry: Used in the synthesis of advanced materials, especially those requiring specific hydrophobic and hydrophilic properties.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level. The hydroxy group can form hydrogen bonds, while the aliphatic chain can engage in hydrophobic interactions. These interactions affect its behavior in biological and chemical systems, influencing its mechanism of action.
Molecular Targets and Pathways Involved: Targets specific cellular membranes, enzymes, or receptors. It can alter the permeability or fluidity of membranes, and interact with specific proteins, impacting cellular processes.
Comparaison Avec Des Composés Similaires
N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is unique due to its specific combination of functional groups and structural features. Compared to other tyrosine derivatives, it has a longer aliphatic chain which influences its solubility and interaction with other molecules.
Similar Compounds
N-Acetyltyrosine: : Lacks the aliphatic chain, resulting in different solubility and interaction properties.
N-(4-Hydroxyphenyl)acetylglycine: : Another tyrosine derivative with different functional groups, leading to distinct chemical behaviors.
4-Hydroxy-3-methoxyphenylacetic acid: : Tyrosine derivative with methoxy group, affecting its reactivity and application.
This detailed exploration should give you a comprehensive understanding of this compound, its preparation, chemical behavior, applications, and how it stands out among similar compounds.
Propriétés
Numéro CAS |
918886-07-4 |
|---|---|
Formule moléculaire |
C26H45NO5 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]propanoic acid |
InChI |
InChI=1S/C26H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-32-21-24(29)20-27-25(26(30)31)19-22-14-16-23(28)17-15-22/h14-17,24-25,27-29H,2-13,18-21H2,1H3,(H,30,31)/t24?,25-/m0/s1 |
Clé InChI |
FTZORTMCJXIMJY-BBMPLOMVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)
![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)


![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)




